tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a fluorobenzyl group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluorobenzyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: This compound can participate in condensation reactions, forming larger molecules under specific conditions.
Scientific Research Applications
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: This compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorobenzyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate can be compared with similar compounds such as:
- tert-Butyl 6-((4-cyano-2-chlorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate
- tert-Butyl 6-((4-cyano-2-bromobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate These compounds share structural similarities but differ in their halogen substituents, which can significantly affect their reactivity and biological activity. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s stability, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C23H24FN3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H24FN3O3/c1-23(2,3)30-22(28)27-11-9-17(10-12-27)20-5-4-6-21(26-20)29-15-18-8-7-16(14-25)13-19(18)24/h4-9,13H,10-12,15H2,1-3H3 |
InChI Key |
HVFJPCIEZKMLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.